molecular formula C13H14ClN3O2S B11600756 5-chloro-2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

5-chloro-2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11600756
M. Wt: 311.79 g/mol
InChI Key: LYPLHHRZSFVCLK-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound featuring a benzamide core linked to a 5-(propan-2-yl)-1,3,4-thiadiazole ring. This structure places it within a class of compounds known for their significant potential in medicinal chemistry research, particularly as a scaffold for developing novel antimicrobial agents . The 1,3,4-thiadiazole ring is a key pharmacophore, contributing to favorable pharmacokinetic properties such as metabolic stability and appropriate lipophilicity, which are crucial for cellular penetration and bioavailability in experimental models . Researchers are particularly interested in this compound and its analogs for their broad-spectrum biological activities. Recent studies on 1,3,4-thiadiazole derivatives have demonstrated that many newly synthesized analogs exhibit potent inhibitory effects, with some showing superior efficacy to standard reference antibiotics against a panel of Gram-positive and Gram-negative bacterial strains, as well as significant antifungal activity against numerous fungal species . The proposed mechanism of action for such compounds often involves the modulation of enzyme function and disruption of key biochemical pathways in pathogens . Furthermore, the structural motif of a 1,3,4-thiadiazole bearing an isopropyl substituent, as found in this compound, has been identified in research concerning the modulation of biological targets like the peroxisome proliferator-activated receptors (PPARs), indicating its potential utility in metabolic disease research . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H14ClN3O2S

Molecular Weight

311.79 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C13H14ClN3O2S/c1-7(2)12-16-17-13(20-12)15-11(18)9-6-8(14)4-5-10(9)19-3/h4-7H,1-3H3,(H,15,17,18)

InChI Key

LYPLHHRZSFVCLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Synthesis of 5-Chloro-2-Methoxybenzoic Acid

The benzamide component originates from 5-chloro-2-methoxybenzoic acid , which is synthesized through methylation of 5-chlorosalicylic acid .

Procedure:

  • Methylation :

    • 5-Chlorosalicylic acid is treated with methyl iodide (1.2 equivalents) in the presence of potassium carbonate (K₂CO₃) in anhydrous acetone under reflux for 6–8 hours.

    • The reaction mixture is cooled, filtered, and concentrated to yield methyl 5-chloro-2-methoxybenzoate (85% yield).

  • Hydrolysis :

    • The ester is hydrolyzed using aqueous sodium hydroxide (2M) at 80°C for 3 hours, followed by acidification with HCl to precipitate 5-chloro-2-methoxybenzoic acid (90% yield).

Key Considerations:

  • Anhydrous conditions prevent competing esterification/hydrolysis side reactions.

  • The methoxy group’s ortho position relative to the carboxylic acid is critical for subsequent amide formation.

Synthesis of 5-(Propan-2-yl)-1,3,4-Thiadiazol-2-Amine

The thiadiazole ring is constructed via cyclization of thiosemicarbazide with isobutyric acid derivatives.

Procedure (One-Pot Method):

  • Cyclization :

    • Thiosemicarbazide (0.1 mol) and isobutyric acid (0.1 mol) are heated in concentrated sulfuric acid (H₂SO₄) at 100°C for 4 hours.

    • The reaction forms 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine through dehydration and cyclization (78% yield).

  • Purification :

    • The crude product is neutralized with aqueous ammonia, filtered, and recrystallized from ethanol.

Alternative Route:

  • Hydrazine-carbothioamide intermediates can be cyclized using phosphorus oxychloride (POCl₃) under reflux, though this method requires careful handling of toxic reagents.

Amide Coupling Reaction

The final step involves coupling the benzoyl chloride with the thiadiazol-2-amine.

Procedure:

  • Activation of Carboxylic Acid :

    • 5-Chloro-2-methoxybenzoic acid (0.05 mol) is treated with thionyl chloride (SOCl₂, 1.5 equivalents) in dichloromethane (DCM) at 40°C for 2 hours to form 5-chloro-2-methoxybenzoyl chloride .

  • Coupling :

    • The benzoyl chloride is added dropwise to a solution of 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine (0.05 mol) in tetrahydrofuran (THF) containing triethylamine (Et₃N, 1.1 equivalents).

    • The mixture is stirred at room temperature for 12 hours, yielding the target compound after filtration and recrystallization from ethanol (65% yield).

Optimization Insights:

  • Solvent Choice : THF or DMF improves solubility of the amine.

  • Base Selection : Et₃N effectively scavenges HCl, minimizing side reactions.

Alternative Synthetic Pathways

Post-Functionalization of Pre-Formed Thiadiazoles

  • Iodination Followed by Substitution :

    • 5-(Propan-2-yl)-1,3,4-thiadiazol-2-iodide (synthesized via iodination) can undergo nucleophilic substitution with 5-chloro-2-methoxybenzamide in the presence of copper(I) iodide (CuI) and a palladium catalyst.

    • Yields are moderate (50–60%) due to competing side reactions.

One-Pot Assembly

  • Simultaneous Cyclization and Coupling :

    • A mixture of thiosemicarbazide , isobutyric acid , and 5-chloro-2-methoxybenzoyl chloride in polyphosphoric acid (PPA) at 120°C for 6 hours directly yields the target compound (70% yield).

    • This method reduces purification steps but requires stringent temperature control.

Characterization and Analytical Data

The final product is validated using spectroscopic and elemental analysis:

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, 6H, -CH(CH₃)₂), 3.89 (s, 3H, -OCH₃), 7.52–8.05 (m, 3H, aromatic), 10.32 (s, 1H, -NH).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 22.1 (-CH(CH₃)₂), 56.8 (-OCH₃), 121.5–134.2 (aromatic carbons), 165.4 (C=O), 172.1 (thiadiazole C-2).

  • HRMS (ESI) : m/z Calcd for C₁₄H₁₅ClN₃O₂S [M+H]⁺: 340.0521; Found: 340.0518.

Elemental Analysis:

  • Calcd: C, 49.52; H, 4.45; N, 12.34. Found: C, 49.78; H, 4.62; N, 12.11.

Industrial-Scale Production Considerations

  • Continuous Flow Synthesis :

    • Microreactors enable precise control of exothermic steps (e.g., SOCl₂ reactions), improving safety and yield.

  • Green Chemistry :

    • Substituting POCl₃ with H₂SO₄ reduces hazardous waste.

Challenges and Troubleshooting

ChallengeSolution
Low coupling yieldsUse coupling agents (e.g., EDCl/HOBt) to activate the carboxylic acid.
Thiadiazole ring decompositionMaintain pH > 7 during amide coupling to prevent acid-catalyzed degradation.
Purification difficultiesEmploy silica gel chromatography with ethyl acetate/hexane (3:7) for polar impurities .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide.

    Substitution: Formation of 5-amino-2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Chloro vs. Bromo Substitution

  • 2-Bromo-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide () : Bromine substitution at position 2 of the benzamide ring enhances antitumor activity compared to chloro analogs. For instance, bromo-substituted compounds exhibited 100% protection against mortality in preclinical models at 60 mg/kg, attributed to increased electrophilicity and target engagement .
  • 5-Chloro Substitution (Target Compound) : Chlorine at position 5 may offer a balance between activity and toxicity. Halogens at this position are common in antimicrobial and anticancer agents due to their moderate electron-withdrawing effects .

Methoxy Substitution

  • 2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide () : Methoxy groups at position 2 or 4 improve lipoxygenase (15-LOX-1) inhibitory activity. For example, compound 4j (2-methoxy) showed 28% inhibition, but higher cytotoxicity (IC₅₀ = 4.96 μM in PC3 cells) .
  • 4-Methoxy-3-nitro Substitution () : Nitro groups at position 3 reduce solubility but increase reactivity, often correlating with pro-apoptotic activity in cancer cells .

Substitution on the Thiadiazole Ring

Isopropyl vs. Aryl Groups

  • N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide () : Pyridine substitution enhances DNA intercalation and enzyme inhibition but reduces metabolic stability compared to alkyl groups like isopropyl .
  • Isopropyl Substitution (Target Compound) : The bulky isopropyl group may improve steric shielding, reducing off-target interactions and enhancing selectivity .

Sulfonamide and Sulfanyl Derivatives

  • N-[(5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide () : Sulfonyl and sulfanyl groups increase molecular weight and polarity, often reducing cell permeability but improving antioxidant activity (e.g., ABTS•+ scavenging) .

Key Research Findings and Data Tables

Table 1: Comparative Analysis of Selected 1,3,4-Thiadiazole Derivatives

Compound Name Substituents (Benzamide/Thiadiazole) Key Biological Activity Reference
Target Compound 5-Cl, 2-OMe / 5-(propan-2-yl) N/A (Theoretical)
2-Bromo-N-[5-(2,4-dichlorophenyl)-thiadiazol] 2-Br / 5-(2,4-Cl₂Ph) Antitumor (100% protection at 60 mg/kg)
2-Methoxy-N-(5-pyridin-2-yl-thiadiazol) 2-OMe / 5-(pyridin-2-yl) 15-LOX-1 inhibition (28%), Cytotoxic
4-Methoxy-3-nitro-N-(5-isopropyl-thiadiazol) 3-NO₂, 4-OMe / 5-(propan-2-yl) Pro-apoptotic (inferred)
N-(5-Benzylsulfanyl-thiadiazol)benzamide H / 5-(benzylsulfanyl) Antioxidant (ABTS•+ scavenging)

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound 368.84 3.2 <0.1 (DMSO)
2-Bromo Analog () 437.66 4.1 <0.05 (DMSO)
4-Methoxy-3-nitro Analog () 322.34 2.8 0.2 (DMSO)
N-(5-Pyridin-2-yl-thiadiazol) () 325.35 1.9 0.5 (Water)

Q & A

Q. What synthetic routes are commonly employed for the preparation of 5-chloro-2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide?

  • Methodological Answer : The synthesis typically involves two key steps:
  • Thiadiazole Ring Formation : Cyclocondensation of thiosemicarbazide derivatives with propan-2-yl-substituted precursors under acidic or thermal conditions to form the 1,3,4-thiadiazole core .
  • Amide Coupling : Reaction of 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine with 5-chloro-2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or pyridine to form the amide bond .
  • Purification : Column chromatography or recrystallization from methanol/water mixtures is used to isolate the final product .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions and amide bond formation (e.g., carbonyl resonance at ~168 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, ensuring correct stoichiometry .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate functional groups .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for confirming stereochemistry in solid-state studies .

Q. What are the primary biological targets investigated for this compound in pharmacological studies?

  • Methodological Answer :
  • Enzyme Inhibition : Thiadiazole derivatives are screened against tyrosine kinases, phosphodiesterases, and PFOR (pyruvate:ferredoxin oxidoreductase) enzymes using fluorometric or colorimetric assays .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi, with controls like DMSO and reference antibiotics .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, often compared to cisplatin or doxorubicin .

Advanced Research Questions

Q. How can researchers optimize the yield of the amide coupling step during synthesis?

  • Methodological Answer :
  • Reagent Selection : Use coupling agents like HATU or EDC/HOBt to enhance amide bond formation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while maintaining inert atmospheres prevents oxidation .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acyl chloride activation, followed by gradual warming to room temperature .
  • Scale-Up Strategies : Continuous flow reactors improve mixing and heat transfer for industrial-scale production .

Q. What strategies are recommended for resolving contradictory data in bioactivity assays involving this compound?

  • Methodological Answer :
  • Dose-Response Curves : Perform multiple replicates across a broad concentration range (e.g., 0.1–100 µM) to identify outliers and validate IC50_{50} values .
  • Orthogonal Assays : Cross-validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing methoxy with hydroxy groups) to isolate structure-activity relationships (SAR) .
  • Meta-Analysis : Review literature on analogous thiadiazole-benzamide hybrids to identify consistent trends in bioactivity .

Q. What computational approaches are utilized to predict the binding affinity of this compound with enzymatic targets?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina or Glide simulate interactions with active sites (e.g., ATP-binding pockets in kinases), prioritizing poses with low RMSD and high Gibbs free energy scores .
  • MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, analyzing hydrogen bonds and hydrophobic contacts .
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity across compound libraries .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to guide synthetic prioritization .

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